molecular formula C8H18N2O4S2 B3111388 N,N'-Dimesylcyclohexane-1,2-diamine CAS No. 1823495-33-5

N,N'-Dimesylcyclohexane-1,2-diamine

Cat. No. B3111388
M. Wt: 270.4 g/mol
InChI Key: JUWLQVLCYRNWSV-UHFFFAOYSA-N
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Description

N,N’-Dimesylcyclohexane-1,2-diamine is a ligand used to promote N-alkenylation and N-alkylation reactions of amides .


Synthesis Analysis

This compound can be formed during the hydrolysis of a dimethylated derivative of enantiopure 1,2-diaminocyclohexane . It can also be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions .


Molecular Structure Analysis

The molecular formula of N,N’-Dimesylcyclohexane-1,2-diamine is C8H18N2. It has a molecular weight of 142.25 .


Chemical Reactions Analysis

This compound is used to promote N-alkenylation and N-alkylation reactions of amides . It can be used as a ligand in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides, and N-aryl amines obtained via reaction between amines and aryl iodides/aryl bromides .


Physical And Chemical Properties Analysis

This compound is a clear liquid with a refractive index of 1.472. It has a boiling point of 78-80°C at 18 mmHg and a density of 0.902 g/mL at 25°C .

Scientific Research Applications

Metal-Catalyzed Cross-Couplings

N,N'-Dimesylcyclohexane-1,2-diamine, as a 1,2-diamine, is effective in metal-catalyzed cross-couplings. Saito and Fu (2007) discovered its use in Ni/trans-N,N‘-dimethyl-1,2-cyclohexanediamine-catalyzed alkyl-alkyl Suzuki reactions at room temperature, specifically for unactivated secondary alkyl halides with alkylboranes (Saito & Fu, 2007).

Synthesis of Chiral N(4) Ligands

Guillemot, Neuburger, and Pfaltz (2007) synthesized tetradentate chiral N(4) ligands using chiral 2-chloromethyloxazolines and N,N'-dimethylcyclohexane-1,2-diamine. These ligands were used to create metal complexes with potential as catalysts for enantioselective epoxidation (Guillemot et al., 2007).

Organocatalysis

Tsygankov et al. (2016) demonstrated the synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine for use as organocatalysts in the synthesis of α-hydroxy γ-keto esters and as chiral ligands in various reactions (Tsygankov et al., 2016).

Asymmetric Synthesis

The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, catalyzed by zirconium, was achieved by Grepioni et al. (1999), demonstrating the utility of cyclohexane-1,2-diamine derivatives in asymmetric chemical synthesis (Grepioni et al., 1999).

Enantioselective Michael Additions

Evans, Mito, and Seidel (2007) used Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br(2) to catalyze enantioselective Michael additions, highlighting the role of cyclohexane-1,2-diamine derivatives in achieving high enantioselectivity in chemical reactions (Evans et al., 2007).

Synthesis of Enol Lactones

Sun et al. (2009) described the use of CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalysis in the synthesis of enol lactones, demonstrating the versatility of this diamine in organic synthesis (Sun et al., 2009).

Hydrogen Bonded Molecular Interactions

Elm, Jen, Kurtén, and Vehkamäki (2016) investigated the interaction between sulfuric acid and methyl-substituted N,N,N',N'-ethylenediamines, including cyclohexane-1,2-diamine derivatives. Their findings are relevant to understanding atmospheric chemistry and particle formation (Elm et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. It is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Given the compound’s role in promoting N-alkenylation and N-alkylation reactions of amides, future research could explore its potential in other types of chemical reactions .

properties

IUPAC Name

N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1,2-N,N'-bis[(methane-sulfonyl)amino]-cyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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